molecular formula C14H20ClN3O3 B4389472 N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride

N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride

Cat. No. B4389472
M. Wt: 313.78 g/mol
InChI Key: HCJPODSTKRFMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In

Mechanism of Action

N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in the fast excitatory neurotransmission in the brain. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate and prolonging the open state of the receptor channel. This results in increased synaptic transmission and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride are primarily mediated by its action on the AMPA receptor. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride enhances synaptic transmission and synaptic plasticity, which are essential for learning and memory. It also increases the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in various cognitive and emotional processes. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve cognitive function, enhance memory consolidation, and reduce neuronal damage in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the AMPA receptor. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride is also relatively stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has limited solubility in aqueous solutions, which may limit its application in certain experiments. It also has a short half-life in vivo, which may require frequent dosing or continuous infusion to maintain its effect.

Future Directions

There are several future directions for the research on N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders. This may involve preclinical and clinical studies to evaluate its safety and efficacy in humans. Another direction is to explore its mechanism of action in more detail, including its interaction with other neurotransmitter systems and its effect on various cellular signaling pathways. Additionally, the development of more potent and selective positive allosteric modulators of the AMPA receptor may lead to the discovery of new therapeutic agents for neurological disorders.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to enhance synaptic plasticity, improve cognitive function, and protect against neuronal damage. In animal models of Alzheimer's disease, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve memory and reduce amyloid-beta deposition. In models of schizophrenia, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve cognitive impairment and reduce negative symptoms. In models of depression, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to enhance the antidepressant effect of conventional antidepressants.

properties

IUPAC Name

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c18-14(10-15-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20;/h6-9,11,15H,1-5,10H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPODSTKRFMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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